molecular formula C10H14N2O4 B1374819 1-Boc-3-cyanoazetidine-3-carboxylic acid CAS No. 1158759-45-5

1-Boc-3-cyanoazetidine-3-carboxylic acid

Cat. No. B1374819
CAS RN: 1158759-45-5
M. Wt: 226.23 g/mol
InChI Key: XZXUUIMQZYMXJT-UHFFFAOYSA-N
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Description

1-Boc-3-cyanoazetidine-3-carboxylic acid, also known as 1-tert-Butoxycarbonyl-3-cyano-azetidine-3-carboxylic acid, is a chemical compound with the CAS Number: 1158759-45-5 . It has a molecular weight of 225.22 .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(tert-butoxycarbonyl)-3-cyanoazetidine-3-carboxylate . The InChI code is 1S/C10H14N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h5-6H2,1-3H3,(H,13,14)/p-1 .


Chemical Reactions Analysis

1-Boc-3-cyanoazetidine can be used as a reagent or reactant for the preparation and SAR of pyridinylmethanol derivatives as TRPV3 antagonists . It can also be used for the preparation of substituted pyridines via nucleophilic aromatic substitution of cyanopyridines with disubstituted esters and nitriles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.22 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Boc-3-cyanoazetidine-3-carboxylic acid is used in the synthesis of fluorinated heterocyclic amino acids, which are important in medicinal chemistry. This involves a pathway including bromofluorination and further oxidation (Van Hende et al., 2009).
  • It plays a role in the preparation of triazole-based scaffolds, useful in the synthesis of peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Application in Peptide Synthesis

  • The compound is involved in the synthesis of 3-ethylideneazetidine-2-carboxylic acid, which acts as a precursor for azetidine synthesis in peptide construction (Bauman & Duthaler, 1988).
  • It's used in the creation of homopropargylamines from 2-cyanoazetidines, a key step in constructing highly relevant building blocks for peptides (Quinodoz et al., 2016).

Role in Asymmetric Synthesis

  • The compound is integral in using 1,3-oxazolidines as chiral auxiliaries in asymmetric synthesis, particularly in the stereoselective transformation of prostereogenic bonds (Agami & Couty, 2004).

Catalysis and Heterocyclic Product Formation

  • This compound is used in boronic acid catalysis for dipolar cycloadditions to unsaturated carboxylic acids, producing small heterocyclic products like triazoles, isoxazoles, and isoxazolidines (Zheng, McDonald, & Hall, 2010).

Miscellaneous Applications

  • Its derivatives are utilized in solid-phase peptide synthesis for constructing peptides with specific functionalities (Wagner & Tilley, 1990).

Mechanism of Action

Target of Action

1-Boc-3-cyanoazetidine-3-carboxylic acid is primarily used as a reagent or reactant in the preparation of various compounds. It has been used in the preparation and structure-activity relationship (SAR) of pyridinylmethanol derivatives as TRPV3 antagonists . TRPV3 is a member of the transient receptor potential (TRP) group of ion channels located primarily on the membranes of cells .

Mode of Action

It is known to participate in the synthesis of pyridinylmethanol derivatives via nucleophilic aromatic substitution of cyanopyridines with disubstituted esters and nitriles . This suggests that it may interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Given its use in the synthesis of trpv3 antagonists , it may indirectly influence the pathways regulated by TRPV3. TRPV3 is known to be involved in various physiological processes, including skin barrier formation and thermal sensation .

Result of Action

Given its role in the synthesis of trpv3 antagonists , it may contribute to the inhibition of TRPV3 activity, which could have various downstream effects depending on the specific physiological context.

Biochemical Analysis

Biochemical Properties

1-Boc-3-cyanoazetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of pyridinylmethanol derivatives as TRPV3 antagonists . It interacts with various enzymes and proteins during these reactions. For instance, it can be used as a reagent in the preparation of substituted pyridines via nucleophilic aromatic substitution of cyanopyridines with disubstituted esters and nitriles . The nature of these interactions often involves the formation of covalent bonds with the target molecules, facilitating the synthesis of more complex structures.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it may interact with cell surface receptors and intracellular proteins, altering cell signaling pathways and impacting cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s cyano group is particularly reactive, allowing it to form covalent bonds with target molecules. This reactivity is crucial for its role in enzyme inhibition and activation, as well as its ability to modulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored at room temperature in a sealed, dry environment . Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, impacting animal health and cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is crucial for its biochemical activity and its ability to modulate cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are essential for its biochemical activity and its ability to exert its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and its effects on cellular function.

properties

IUPAC Name

3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h5-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXUUIMQZYMXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-cyanoazetidine-3-carboxylic acid
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